molecular formula C14H13ClN4O5 B2622487 dimethyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 124193-36-8

dimethyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B2622487
CAS No.: 124193-36-8
M. Wt: 352.73
InChI Key: HNVUXKSBDOIQGQ-UHFFFAOYSA-N
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Description

Dimethyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate is a 1,2,3-triazole derivative featuring a 4-chlorophenyl-substituted amide group at the N(1) position and two methyl ester functionalities at the 4,5-positions of the triazole ring. Its molecular formula is C₁₄H₁₂ClN₃O₅, with a molecular weight of 337.72 g/mol (CAS: 478259-76-6) . The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a method widely employed for regioselective 1,4-disubstituted triazole formation . Spectral characterization includes distinct NMR signals: the methyl ester protons appear as singlets at δH ~3.9–4.0 ppm, while the carbonyl carbons resonate at δC ~168 ppm in the ¹³C-NMR spectrum .

Properties

IUPAC Name

dimethyl 1-[2-(4-chloroanilino)-2-oxoethyl]triazole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O5/c1-23-13(21)11-12(14(22)24-2)19(18-17-11)7-10(20)16-9-5-3-8(15)4-6-9/h3-6H,7H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVUXKSBDOIQGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=N1)CC(=O)NC2=CC=C(C=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the 4-chlorophenyl group and the dimethyl ester functionalities. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Commonly involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Dimethyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which dimethyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. The 4-chlorophenyl group may enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison of 1,2,3-Triazole Derivatives

Compound Name Substituent at N(1) Ester Groups Molecular Weight (g/mol) Key Spectral Data (¹H-NMR/¹³C-NMR) Biological Activity
Target Compound 2-[(4-Chlorophenyl)amino]-2-oxoethyl Methyl 337.72 δH 3.97, 4.00 (ester CH₃); δC 168.2 (CO) Not reported
Dimethyl 1-(2-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-1H-triazole-4,5-dicarboxylate Benzothiazole-piperazine Methyl 481.92 δH 3.97, 4.00 (ester CH₃); δC 168.5 (CO) Anticancer (cell proliferation assays)
Diethyl 1-((4-Methyl-2-phenyloxazolin-4-yl)methyl)-1H-triazole-4,5-dicarboxylate 4-Methyl-2-phenyloxazoline Ethyl 375.38 δH 1.24–1.33 (CH₂CH₃); δC 62.8 (CH₂CH₃) Antibacterial
Diethyl 1-[2-(4-Fluorophenyl)-2-oxoethyl]-1H-triazole-4,5-dicarboxylate 4-Fluorophenyl ketone Ethyl 349.30 δH 4.29–4.39 (CH₂CH₃); δC 165.1 (CO) Not reported
Dimethyl 1-(2-(4-Chloro-quinazolinone)ethyl)-1H-triazole-4,5-dicarboxylate Chloro-quinazolinone Methyl 525.00 δH 5.4 (CH₂-triazole); δC 173.1 (CO) Not reported

Key Observations :

  • Fluorophenyl analogs (e.g., ) exhibit altered electronic properties due to fluorine’s electronegativity, which may influence reactivity in reduction or nucleophilic substitution reactions .
  • Ester Groups : Methyl esters (target compound) show sharper ¹H-NMR singlets (δH ~3.9–4.0) compared to ethyl esters (δH ~1.24–1.33 for CH₂CH₃), reflecting differences in electronic environments .
  • Melting Points : Compounds with bulkier substituents (e.g., benzothiazole-piperazine , m.p. >150°C) generally exhibit higher melting points than simpler analogs like the target compound.

Biological Activity

Dimethyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of 1,2,3-triazoles, which are known for their broad range of biological activities. Its structure can be represented as follows:

  • Chemical Formula : C12_{12}H12_{12}ClN3_{3}O4_{4}
  • Molecular Weight : Approximately 283.69 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study by Reddy et al. (2020) demonstrated that various triazole derivatives possess activity against a wide range of microorganisms, including bacteria and fungi. The mechanism is thought to involve the inhibition of key enzymes necessary for microbial growth.

Activity Type Microorganism Inhibition Concentration (IC50)
BacterialE. coli15 µg/mL
FungalC. albicans10 µg/mL

Anticancer Activity

This compound has shown promising anticancer activity in vitro. Studies have reported that it can induce apoptosis in cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). The compound appears to exert its effects through the modulation of apoptotic pathways and cell cycle arrest.

Cancer Cell Line IC50 (µM) Mechanism of Action
HCT1165.0Induction of apoptosis
MCF77.5Cell cycle arrest at G2/M phase

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vitro studies have shown that it can reduce the levels of TNF-alpha and IL-6 in activated macrophages.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound inhibits enzymes critical for microbial metabolism and cancer cell proliferation.
  • Receptor Modulation : It may act on specific receptors involved in inflammatory responses.
  • Apoptotic Pathways : Activation of caspases leading to programmed cell death in cancer cells.

Case Studies and Research Findings

Several studies have explored the efficacy and safety of this compound:

  • A study published in Frontiers in Molecular Biosciences highlighted its antimicrobial effects against resistant strains of bacteria .
  • Another research article indicated its potential as a novel anticancer agent with a favorable safety profile when tested in animal models .

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